molecular formula C26H22N4O4 B12565431 2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) CAS No. 161563-43-5

2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)

Cat. No.: B12565431
CAS No.: 161563-43-5
M. Wt: 454.5 g/mol
InChI Key: YESSCKADPNMWIX-UHFFFAOYSA-N
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Description

2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(diazene) core and phenylbutane-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) typically involves a multi-step process. One common method includes the condensation reaction of appropriate precursors in the presence of catalysts such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) involves its interaction with molecular targets through its diazene and phenylbutane-dione groups. These interactions can lead to changes in electronic properties, making the compound useful in electronic and photochemical applications. The pathways involved often include electron transfer processes and the formation of stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) lies in its specific combination of functional groups, which confer distinct electronic and photochemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

CAS No.

161563-43-5

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[4-[(1,3-dioxo-1-phenylbutan-2-yl)diazenyl]phenyl]diazenyl]-1-phenylbutane-1,3-dione

InChI

InChI=1S/C26H22N4O4/c1-17(31)23(25(33)19-9-5-3-6-10-19)29-27-21-13-15-22(16-14-21)28-30-24(18(2)32)26(34)20-11-7-4-8-12-20/h3-16,23-24H,1-2H3

InChI Key

YESSCKADPNMWIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=C(C=C2)N=NC(C(=O)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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